molecular formula C13H8ClN5O3S B10871649 2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B10871649
M. Wt: 349.75 g/mol
InChI Key: ZWXNLCGXHBQAOC-UHFFFAOYSA-N
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Description

2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID is a complex organic compound that features a unique combination of heterocyclic structures, including pyridazine, triazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the pyridazine and triazole rings followed by their coupling with a benzoic acid derivative. Key reagents and conditions often used in these synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the pyridazine ring to its dihydro form.

    Substitution: Halogen substitution reactions on the benzoic acid ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydropyridazine derivatives.

    Substitution products: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C13H8ClN5O3S

Molecular Weight

349.75 g/mol

IUPAC Name

2-chloro-5-[3-(6-oxo-1H-pyridazin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C13H8ClN5O3S/c14-8-2-1-6(5-7(8)12(21)22)19-11(17-18-13(19)23)9-3-4-10(20)16-15-9/h1-5H,(H,16,20)(H,18,23)(H,21,22)

InChI Key

ZWXNLCGXHBQAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=NNC(=O)C=C3)C(=O)O)Cl

Origin of Product

United States

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